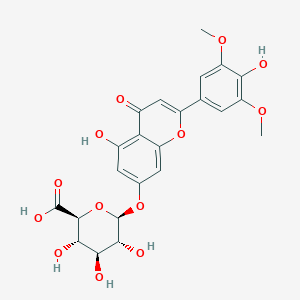

Tricin 7-O-glucuronide

説明

Tricin 7-O-glucuronide is a flavonoid found in Alfalfa (Medicago sativa L.) . It belongs to the class of organic compounds known as flavonoid-7-o-glucuronides, which are phenolic compounds containing a flavonoid moiety that is O-glycosidically linked to glucuronic acid at the C7-position .

Synthesis Analysis

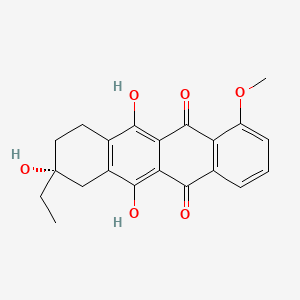

The synthesis of this compound involves a complex biosynthetic pathway. This pathway involves several enzymes and intermediate compounds . A similar flavonoid glycoside, scutellarin-7-O-glucuronide, has been synthesized in eight steps from a chalcone derivative .Molecular Structure Analysis

The molecular formula of this compound is C23H22O13 . The structure includes a flavonoid moiety and a glucuronic acid moiety .Physical and Chemical Properties Analysis

This compound is a yellow amorphous powder . The UV maximum absorptions (MeOH) at 248 and 350 nm are characteristic of flavonoids . Other physical and chemical properties such as solubility and pKa are not well-documented .科学的研究の応用

Antitumor Activity

- Tricin 7-O-glucuronide has shown potential in antitumor activity. A study isolated a new flavonoid glycoside, tricin-7-O-(β-glucuronide-6″-butyl ester), from Dodartia orientalis, demonstrating antitumor activity against human tumor cell lines HepG2 and HeLa (Xu et al., 2016).

Bioavailability Improvement

- Research focused on enhancing the bioavailability of tricin through the synthesis of tricin-amino acid derivatives, with the tricin-alanine-glutamic acid conjugate showing improved stability and excellent bioavailability after oral administration (Ninomiya et al., 2011).

Cerebral Ischemia Protection

- Tricin 7-glucoside, closely related to this compound, has been investigated for its protective effects against cerebral ischemia. It was found to alleviate cerebral ischemia/reperfusion injury, suggesting neuroprotective potential (Jiang et al., 2012).

Anti-Diabetic Potential

- A study demonstrated that tricin can significantly increase glucose uptake in mouse skeletal muscle cells, hinting at its potential as an anti-diabetic agent. This effect was mediated through the activation of signaling pathways involved in glucose metabolism (Kim et al., 2016).

Antioxidant and Antiproliferative Activities

- Tricin derivatives have exhibited antioxidant and antiproliferative activities. A specific tricin derivative isolated from sugarcane juice showed higher selectivity towards breast cancer cells and significant antioxidant properties (Duarte-Almeida et al., 2007).

Anti-Inflammatory Effects

- Research on tricin has shown it to possess anti-inflammatory properties. In a study using macrophages, tricin was found to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory pathways (Lee & Imm, 2017).

Potential as a Nutraceutical

- Tricin's presence in cereal grains and its health-promoting effects have led to suggestions for its development as a nutraceutical. Metabolic engineering strategies are proposed to increase its accumulation in wheat grain endosperm (Zhou & Ibrahim, 2010).

Antileishmanial and Immunomodulatory Effects

- Tricin isolated from the leaves of Casearia arborea showed notable antileishmanial activity and immunomodulatory effects, suggesting its potential in leishmaniasis treatment (Santos et al., 2017).

将来の方向性

特性

IUPAC Name |

3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O13/c1-32-14-3-8(4-15(33-2)17(14)26)12-7-11(25)16-10(24)5-9(6-13(16)35-12)34-23-20(29)18(27)19(28)21(36-23)22(30)31/h3-7,18-21,23-24,26-29H,1-2H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWFFBNADKDQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricin 7-glucuronoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32769-02-1 | |

| Record name | Tricin 7-glucuronoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.5 °C | |

| Record name | Tricin 7-glucuronoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

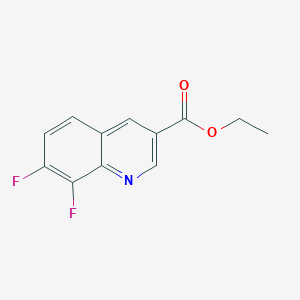

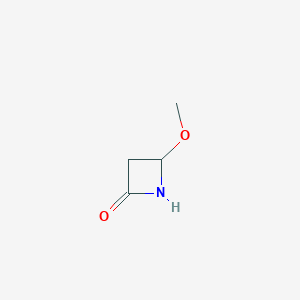

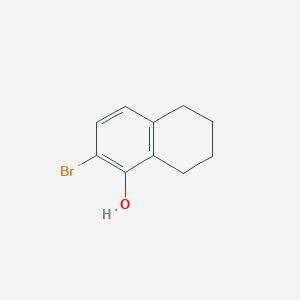

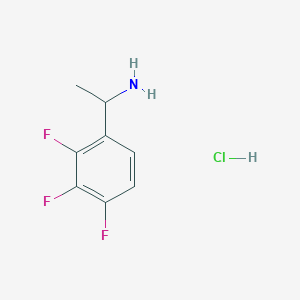

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。